molecular formula C17H16ClNO3 B11690137 Propyl 4-[(3-chlorobenzoyl)amino]benzoate CAS No. 4147-16-4

Propyl 4-[(3-chlorobenzoyl)amino]benzoate

Cat. No.: B11690137
CAS No.: 4147-16-4
M. Wt: 317.8 g/mol
InChI Key: XEAJGDGCOCZWHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propyl 4-[(3-chlorobenzoyl)amino]benzoate is an organic compound with the molecular formula C18H17ClN2O3 It is a derivative of benzoic acid and is characterized by the presence of a propyl ester group and a 3-chlorobenzoyl amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propyl 4-[(3-chlorobenzoyl)amino]benzoate typically involves the esterification of 4-aminobenzoic acid with propanol, followed by the acylation of the resulting propyl 4-aminobenzoate with 3-chlorobenzoyl chloride. The reaction conditions generally include the use of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the acylation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Propyl 4-[(3-chlorobenzoyl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the benzylic position or the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzoates or amides.

Scientific Research Applications

Propyl 4-[(3-chlorobenzoyl)amino]benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Propyl 4-[(3-chlorobenzoyl)amino]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the 3-chlorobenzoyl group may enhance its binding affinity and specificity for certain targets, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Propyl 4-aminobenzoate: Lacks the 3-chlorobenzoyl group, resulting in different chemical and biological properties.

    Ethyl 4-[(3-chlorobenzoyl)amino]benzoate: Similar structure but with an ethyl ester group instead of a propyl group, leading to variations in reactivity and solubility.

    Methyl 4-[(3-chlorobenzoyl)amino]benzoate: Contains a methyl ester group, which may affect its chemical behavior and applications.

Uniqueness

Propyl 4-[(3-chlorobenzoyl)amino]benzoate is unique due to the combination of its propyl ester group and 3-chlorobenzoyl amide group. This specific structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

CAS No.

4147-16-4

Molecular Formula

C17H16ClNO3

Molecular Weight

317.8 g/mol

IUPAC Name

propyl 4-[(3-chlorobenzoyl)amino]benzoate

InChI

InChI=1S/C17H16ClNO3/c1-2-10-22-17(21)12-6-8-15(9-7-12)19-16(20)13-4-3-5-14(18)11-13/h3-9,11H,2,10H2,1H3,(H,19,20)

InChI Key

XEAJGDGCOCZWHI-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.